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For Researchers, Scientists, and Drug Development Professionals

Abstract
(±)-trans-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a conformationally

restricted analog of the neurotransmitter glutamate. It serves as a selective agonist for

metabotropic glutamate receptors (mGluRs), with notable activity at both Group I and Group II

subtypes. This document provides a comprehensive overview of the chemical structure and a

detailed examination of a key synthetic pathway for trans-ACPD. It includes tabulated

physicochemical and pharmacological data, a representative experimental protocol, and

visualizations of its associated signaling pathways and synthetic workflow to support

researchers in neuroscience and drug development.

Chemical Structure and Properties
trans-ACPD is a racemic mixture, composed of the (1S,3R) and (1R,3S) enantiomers. Its rigid

cyclopentane ring constrains the molecule into a specific conformation, making it a valuable

tool for probing the structure and function of glutamate receptors.

alt text

Table 1: Physicochemical Properties of (±)-trans-ACPD
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Property Value Reference(s)

IUPAC Name
(±)-1-Aminocyclopentane-

trans-1,3-dicarboxylic acid
[1][2]

Synonyms

trans-ACPD, (±)-trans-1-

Amino-1,3-

dicarboxycyclopentane

[3]

CAS Number 67684-64-4 [4]

Molecular Formula C₇H₁₁NO₄ [4]

Molecular Weight 173.17 g/mol [4]

Appearance Crystalline solid [5]

Purity ≥99% (HPLC) [4]

Solubility

Soluble to 5 mM in water with

gentle warming; Soluble to 50

mM in 1 eq. NaOH

[4]

Biological Activity and Pharmacology
trans-ACPD is a potent agonist at Group I and Group II metabotropic glutamate receptors. It

does not typically activate ionotropic glutamate receptors, making it a selective tool for studying

mGluR-mediated signaling.[6] The activation of these receptors is linked to a variety of

intracellular signaling cascades that modulate synaptic plasticity and neuronal excitability.

Table 2: Pharmacological Data for (±)-trans-ACPD

Receptor Subtype EC₅₀ (μM) Cell Type Reference(s)

mGluR1 15 CHO cells [4][7]

mGluR2 2 CHO cells [4][7]

mGluR5 23 CHO cells [4][7]

mGluR4 ~800 CHO cells [4][7]
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Signaling Pathways of trans-ACPD
As an agonist of Group I and Group II mGluRs, trans-ACPD triggers distinct downstream

signaling cascades. Group I mGluRs (mGluR1, mGluR5) couple to Gαq/11 proteins to activate

the phospholipase C (PLC) pathway, while Group II mGluRs (mGluR2, mGluR3) couple to

Gαi/o proteins to inhibit adenylyl cyclase.[8]
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Figure 1: Signaling pathways activated by trans-ACPD.

Synthesis of trans-ACPD
The synthesis of trans-ACPD is a multi-step process that requires careful control of

stereochemistry. A common and effective strategy involves starting from a readily available

cyclopentene precursor, such as 3-cyclopentene-1-carboxylic acid. The following sections

outline a representative synthetic workflow and protocol based on established chemical

transformations for this class of compounds.
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Synthetic Workflow Overview
The overall strategy involves the stereoselective introduction of the amino and second carboxyl

groups onto the cyclopentane ring. This is typically achieved through an iodolactonization

reaction to establish the trans relationship between the oxygen functionality at C3 and the

carboxyl group at C1. Subsequent steps convert the iodide and the lactone into the desired

amino and carboxyl groups, respectively.
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Figure 2: Representative workflow for the synthesis of trans-ACPD.
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Experimental Protocols
The following protocol is a representative example based on common synthetic transformations

used for this class of molecules. Researchers should consult primary literature for specific

reaction conditions, yields, and characterization data.

Step 1: Synthesis of the Iodolactone Intermediate

Reaction Setup: To a stirred solution of 3-cyclopentene-1-carboxylic acid in a biphasic

solvent system (e.g., diethyl ether and water), add sodium bicarbonate (NaHCO₃).

Iodolactonization: Cool the mixture in an ice bath. Add a solution of iodine (I₂) and potassium

iodide (KI) in water dropwise over several hours while maintaining the temperature at 0-5 °C.

Workup: After the reaction is complete (monitored by TLC), quench the excess iodine with a

solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude iodolactone can be purified by column chromatography on silica gel

to yield the trans-iodolactone intermediate.

Step 2: Azide Substitution

Reaction Setup: Dissolve the purified iodolactone in a polar aprotic solvent such as

dimethylformamide (DMF).

Substitution: Add sodium azide (NaN₃) to the solution and heat the mixture (e.g., 60-80 °C)

for several hours until the starting material is consumed.

Workup: Cool the reaction mixture, dilute with water, and extract the product with an organic

solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over

anhydrous sodium sulfate, and concentrate.

Purification: The resulting trans-azidolactone is purified by column chromatography.

Step 3: Hydrolysis and Reduction to form the Amino Acid Precursor
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Lactone Hydrolysis: Treat the azidolactone with a strong base, such as barium hydroxide

(Ba(OH)₂), in water and heat to reflux to hydrolyze the lactone.

Workup for Hydrolysis: After hydrolysis, cool the mixture and neutralize with an acid (e.g.,

sulfuric acid) to precipitate barium sulfate. Filter the solid and concentrate the filtrate.

Azide Reduction: Dissolve the crude azido acid in a suitable solvent (e.g., methanol/water).

Add a hydrogenation catalyst, such as palladium on carbon (Pd/C), and subject the mixture

to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the azide is fully

reduced to the amine.

Purification: Filter the catalyst, concentrate the solvent, and purify the resulting amino acid

precursor, trans-3-amino-1-hydroxycyclopentanecarboxylic acid, typically by ion-exchange

chromatography.

Step 4: Introduction of the Second Carboxyl Group and Final Synthesis

This step is complex and can be achieved via several routes. One common approach is a

variation of the Strecker synthesis on a ketone precursor derived from the amino acid alcohol

from Step 3.

Oxidation: Protect the amino group (e.g., as a Boc-carbamate). Oxidize the secondary

alcohol to a ketone using an appropriate oxidizing agent (e.g., PCC, Swern, or Dess-Martin

oxidation).

Aminonitrile Formation: Treat the resulting ketone with sodium cyanide and ammonium

chloride to form an aminonitrile.

Hydrolysis: Hydrolyze the nitrile group and the protecting group under strong acidic

conditions (e.g., refluxing 6N HCl).

Final Purification: Purify the final product, (±)-trans-ACPD, by recrystallization or ion-

exchange chromatography to achieve high purity.

Conclusion
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trans-ACPD remains a critical pharmacological tool for the investigation of metabotropic

glutamate receptor function. Its well-defined structure and selective agonist activity allow for the

precise interrogation of Group I and Group II mGluR signaling pathways. The synthetic routes,

while challenging, are well-established, providing access to this important compound for

ongoing research in neuroscience and the development of novel therapeutics for neurological

disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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